molecular formula C13H9ClO2S B188728 Benzoic acid, 2-[(4-chlorophenyl)thio]- CAS No. 6469-85-8

Benzoic acid, 2-[(4-chlorophenyl)thio]-

Cat. No. B188728
CAS RN: 6469-85-8
M. Wt: 264.73 g/mol
InChI Key: NKMIZDAAUIGVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-[(4-chlorophenyl)thio]-, also known as 4-Chlorothiobenzoic acid, is a chemical compound that belongs to the family of benzoic acids. It is widely used in scientific research applications due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of benzoic acid, 2-[(4-chlorophenyl)thio]- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in metabolic pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Benzoic acid, 2-[(4-chlorophenyl)thio]- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, it has been shown to have antifungal and antibacterial properties, which can help prevent the growth of certain microorganisms.

Advantages And Limitations For Lab Experiments

Benzoic acid, 2-[(4-chlorophenyl)thio]- has several advantages for use in lab experiments. It is readily available, and its synthesis is relatively simple and straightforward. It is also stable under normal laboratory conditions and has a long shelf life. However, it has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of benzoic acid, 2-[(4-chlorophenyl)thio]- in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. It has been shown to have potential as an anti-inflammatory and antioxidant agent, which could be useful in the treatment of conditions such as arthritis and cardiovascular disease. Another potential application is in the development of new materials with unique properties, such as conducting polymers and liquid crystals. Overall, benzoic acid, 2-[(4-chlorophenyl)thio]- has great potential for use in a wide range of scientific research applications.

Scientific Research Applications

Benzoic acid, 2-[(4-chlorophenyl)thio]- is widely used in scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including thioesters, thioacids, and thioamides. It is also used as a starting material for the synthesis of other important compounds, such as 4-chlorobenzoic acid and 4-chlorobenzaldehyde.

properties

CAS RN

6469-85-8

Product Name

Benzoic acid, 2-[(4-chlorophenyl)thio]-

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H9ClO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16)

InChI Key

NKMIZDAAUIGVMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)Cl

Other CAS RN

6469-85-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred mixture of 15.7 g. (0.1 mole) of 2-chlorobenzoic acid and 15.0 g. (0.1 mole) of sodium iodide in 250 ml. of 4-chlorothiophenol was rapidly added a solution of 16 g. (0.4 mole) of sodium hydroxide dissolved in 16 ml. of water. The reaction mixture was heated and concentrated under reduced pressure to an internal temperature of about 145° C. to remove the water and some excess 4-chlorothiophenol. The residue was then stirred at 170° C. for about 7 hours, cooled and diluted with 250 ml. of water. The solution was acidified with dilute hydrochloric acid and extracted with ethyl acetate. The ethyl acetate extractions were washed with water, dried with magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from a benzene-hexane mixture to give 2-(4'-chlorothiophenoxy)benzoic acid having a melting point of 239°-240° C.
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